molecular formula C11H14ClNO2 B1524499 Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride CAS No. 1334147-75-9

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride

Cat. No.: B1524499
CAS No.: 1334147-75-9
M. Wt: 227.69 g/mol
InChI Key: MWOTVGOVDZHCQY-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride” is a chemical compound . It is a derivative of the tetrahydroquinoline family . Tetrahydroquinolines are produced by hydrogenation of quinolines .


Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been a topic of interest in medicinal chemistry . Traditional approaches include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10;/h2,4,6,12H,3,5,7H2,1H3;1H .


Chemical Reactions Analysis

Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 191.23 . It is stored at room temperature . The physical form of this compound is oil .

Scientific Research Applications

Synthesis and Characterization
Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate hydrochloride is involved in the synthesis of novel compounds due to its pharmacological importance. One study describes the synthesis of a novel ligand, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride. This compound and its metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) salts were characterized using physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques. The in vitro antimicrobial activity of these synthesized compounds showed effectiveness against various strains of bacteria and fungi (Patel & Patel, 2017).

Pharmacological Potential
The derivatives of tetrahydroquinoline compounds, including this compound, have been explored for their pharmacological potential. One study highlights the synthesis of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, presenting their structural characterization and potential as pharmacological agents. These compounds were fully characterized by elemental analyses, NMR spectra, and optical rotation, indicating the broad scope of tetrahydroquinoline derivatives in medicinal chemistry (Jansa, Macháček, & Bertolasi, 2006).

Ultrasound-Promoted Synthesis
In another study, ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives was conducted, starting from substituted 2,4-dichloroquinolines and ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This method showcases the utility of tetrahydroquinoline derivatives in synthesizing potential antibacterial agents with high regioselectivity, further emphasizing the versatility of compounds like this compound in the development of new antibacterial drugs (Balaji et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Future research could focus on further understanding the biological activities of tetrahydroquinoline derivatives and their potential applications in treating various diseases. Additionally, developing more efficient and environmentally friendly methods for the synthesis of these compounds could also be a focus of future research .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10;/h2,4,6,12H,3,5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOTVGOVDZHCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCNC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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